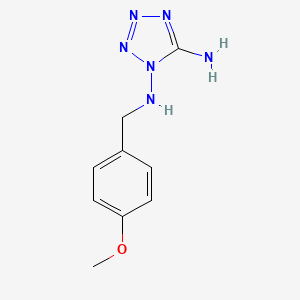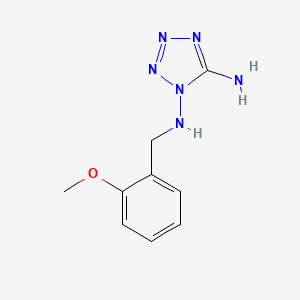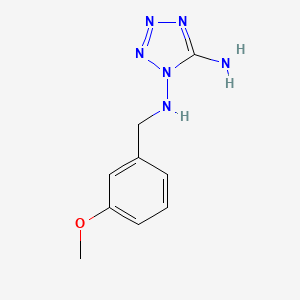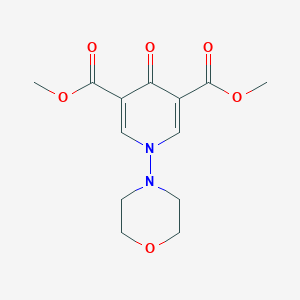![molecular formula C13H12BrN3O3 B4327976 methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327976.png)
methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from interacting with acetylated histones. This, in turn, leads to the downregulation of gene expression, which is essential for the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has significant biochemical and physiological effects, particularly in cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity towards BRD4. This ensures that the effects observed are solely due to the inhibition of BRD4 and not any other proteins. However, one of the limitations of using methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is its solubility, which can make it challenging to use in experiments.
Orientations Futures
There are several future directions for the use of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in scientific research. One potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate for different diseases. Furthermore, the development of more soluble analogs of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate could improve its usability in lab experiments.
Conclusion:
In conclusion, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has significant potential in scientific research due to its ability to inhibit the activity of BRD4. It has shown promising therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. However, further studies are needed to determine its optimal dosage, administration, and potential use in combination with other drugs.
Applications De Recherche Scientifique
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in the regulation of gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has been investigated as a potential treatment for these diseases.
Propriétés
IUPAC Name |
methyl 5-[(4-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-17-11(13(19)20-2)7-10(16-17)12(18)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUDMFFEHKKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-5-carboxylic acid, 3-[[(4-bromophenyl)amino]carbonyl]-1-methyl-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4327893.png)

![ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4327924.png)



![5-bromo-1'-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4327961.png)
![methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327963.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4327968.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327973.png)
![methyl 3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327975.png)
![methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327982.png)
![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327988.png)
